molecular formula C11H18O B1434487 Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol CAS No. 182876-24-0

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol

Cat. No.: B1434487
CAS No.: 182876-24-0
M. Wt: 166.26 g/mol
InChI Key: VQQUVBVSWFSWOB-UHFFFAOYSA-N
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Description

Dispiro[313(6)1(4)]decan-2-ylmethanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclohexane rings

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQUVBVSWFSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol is unique due to its specific dispiro structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its distinctive dispiro structure, which contributes to its unique chemical behavior and biological interactions. The compound can be represented by the following structural formula:

Dispiro 3 1 3 6 1 4 decan 2 ylmethanol\text{Dispiro 3 1 3 6 1 4 decan 2 ylmethanol}

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the dispiro framework. Specific synthetic routes may vary, but they often utilize starting materials such as cyclic ketones or aldehydes, followed by reduction and functional group modifications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dispiro compounds, including this compound. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity against a range of pathogens.

Table 1: Antimicrobial Activity of Dispiro Compounds

Compound NameBacteria TestedZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1550
This compoundEscherichia coli1275
This compoundCandida albicans1460

These findings suggest that dispiro compounds may serve as potential leads for developing new antimicrobial agents.

Cytotoxicity and Anti-cancer Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines, including estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
MDA-MB-23130

These results indicate that dispiro compounds could be explored further for their potential use in cancer therapy.

The biological activity of this compound is thought to involve multiple mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Similar to other antimicrobial agents, dispiro compounds may disrupt bacterial cell wall integrity.
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dispiro compounds demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications to the substituents on the dispiro structure could enhance antimicrobial potency.

Case Study 2: Anti-cancer Potential

Research published in a peer-reviewed journal reported that dispiro compounds showed selective cytotoxicity towards breast cancer cell lines while sparing normal cells, highlighting their therapeutic potential with reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol
Reactant of Route 2
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol

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